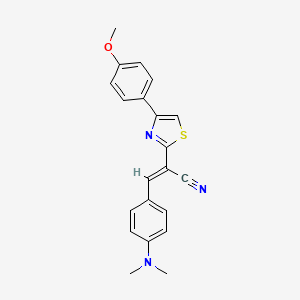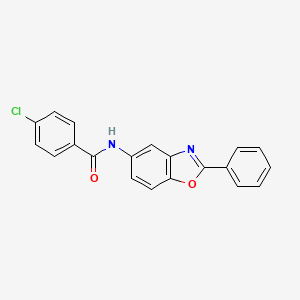
Flavoteben
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound belongs to the class of hydrazones, which are known for their diverse biological activities.
準備方法
The synthesis of Flavoteben typically involves the reaction of para-hydroxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is carried out in an ethanol solvent, and the mixture is refluxed for several hours to yield the desired product
化学反応の分析
Flavoteben undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of the hydrazone group.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, using reagents such as alkyl halides or acyl chlorides.
科学的研究の応用
Chemistry: In chemistry, Flavoteben is used as a precursor for the synthesis of other hydrazone derivatives with potential biological activities.
作用機序
The mechanism of action of Flavoteben involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacterial cells . The exact molecular pathways and targets involved in this process are still under investigation.
類似化合物との比較
Flavoteben can be compared with other hydrazone derivatives, such as isoniazid and pyrazinamide, which are also used in the treatment of tuberculosis. Unlike these compounds, this compound has a unique structure that allows for specific interactions with bacterial targets, potentially leading to different mechanisms of action and therapeutic effects . Other similar compounds include:
Isoniazid: A first-line antitubercular drug with a well-established mechanism of action.
Pyrazinamide: Another first-line antitubercular drug with a different mechanism of action compared to isoniazid and this compound.
This compound’s uniqueness lies in its specific structure and potential for targeted interactions with bacterial cells, making it a compound of interest for further research and development.
特性
CAS番号 |
840-81-3 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
N-[(E)-(4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-3-1-10(2-4-12)9-15-16-13(18)11-5-7-14-8-6-11/h1-9,17H,(H,16,18)/b15-9+ |
InChIキー |
MXEBNXXQDJLMTC-OQLLNIDSSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)O |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)O |
溶解性 |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)



![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11712083.png)
![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)

